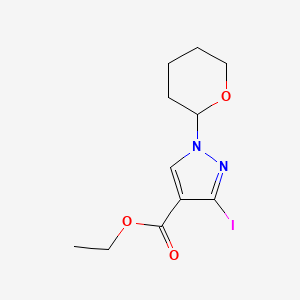

ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

Beschreibung

Nomenclature and Structural Characterization

IUPAC Naming and Synonyms

The compound’s systematic IUPAC name is ethyl 3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylate , reflecting its pyrazole core substituted with an iodine atom at position 3, a tetrahydropyran (oxane) group at position 1, and an ethyl ester at position 4. Key synonyms include:

Molecular Formula and Isotopic Composition

The molecular formula is C₁₁H₁₅IN₂O₃ , with a molecular weight of 350.15 g/mol . Isotopic composition is influenced by natural abundances:

- Iodine : Exists as 100% ^127^I (natural abundance).

- Nitrogen : ^14^N (99.63%) and ^15^N (0.37%).

- Carbon : ^12^C (98.89%) and ^13^C (1.11%).

Table 1: Isotopic Contributions to Exact Mass

| Isotope | Mass (u) | Natural Abundance (%) |

|---|---|---|

| ^127^I | 126.90447 | 100 |

| ^14^N | 14.00307 | 99.63 |

| ^12^C | 12.00000 | 98.89 |

The exact mass of the most abundant isotopologue is 350.0067 u , calculated using ^12^C, ^1^H, ^14^N, ^16^O, and ^127^I.

Conformational Analysis and Tautomerism

The pyrazole ring exhibits annular prototropic tautomerism , where the hydrogen atom shifts between N1 and N2 positions (Figure 1). However, the 3-iodo and 1-tetrahydropyran-2-yl substituents lock the tautomeric equilibrium due to steric and electronic effects:

- The electron-withdrawing iodine atom at C3 stabilizes the N1-protonated tautomer.

- The tetrahydropyran (THP) group adopts a chair conformation , minimizing steric hindrance with the pyrazole ring.

Figure 1: Tautomeric Forms and THP Conformation

Pyrazole Tautomers:

N1-H form (favored) ↔ N2-H form

THP Chair Conformation:

Axial substituents: C2-O, C5-CH₂

Equatorial substituents: C3, C4, C6

The ester group at C4 adopts a s-cis conformation relative to the pyrazole ring, optimizing resonance stabilization with the carbonyl group.

Eigenschaften

IUPAC Name |

ethyl 3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3/c1-2-16-11(15)8-7-14(13-10(8)12)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURQQDXNTZYAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1I)C2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1190060-37-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a pyrazole ring, an ethyl ester group, and a tetrahydro-pyran moiety, which contribute to its biological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, in a study evaluating the efficacy of different pyrazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties

Research indicates that compounds with similar structures can modulate inflammatory pathways. A study focusing on the anti-inflammatory effects of pyrazole derivatives showed that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

3. Anticancer Potential

Preliminary investigations have indicated that this compound may have anticancer properties. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Tetrahydropyran Moiety : Achieved through cyclization reactions involving tetrahydrofuran derivatives.

- Iodination : The introduction of iodine at the 3-position can be accomplished via electrophilic iodination techniques.

Case Studies

Several case studies highlight the biological relevance of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against E. coli with an MIC of 32 µg/mL. |

| Study B | Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophages. |

| Study C | Reported anticancer activity with IC50 values between 10 µM and 20 µM against various cancer cell lines. |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate has been studied for its potential as a pharmaceutical agent. The compound's structure suggests it may exhibit activity against specific biological targets, particularly in the realm of cancer research.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds can act as selective androgen receptor modulators (SARMs). These compounds are being investigated for their efficacy in treating prostate cancer by modulating androgen receptor activity, which is critical in the progression of this disease . this compound may serve as a precursor or intermediate in synthesizing more complex SARM candidates.

Agricultural Chemistry

Pesticidal Properties

Research indicates that pyrazole derivatives possess insecticidal and fungicidal properties. This compound can be explored for developing new agrochemicals aimed at pest control.

Table: Comparative Analysis of Pyrazole Derivatives in Agriculture

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Ethyl 3-Iodo-Pyrazole | Insecticide | Aphids | |

| Ethyl 5-Methyl-Pyrazole | Fungicide | Fungal Pathogens | |

| Ethyl 3-Iodo-Pyrazole | Potential Insecticide | TBD |

Material Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials due to its unique structural features. Its functional groups allow for modifications that can lead to materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Applications in Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their mechanical properties. Research into its application in creating composite materials is ongoing, focusing on improving durability and resistance to environmental factors.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

The table below summarizes key structural and functional differences between the target compound and analogs:

*Calculated based on structural analogy to .

Key Observations:

THP vs. Aromatic/Non-Protective Groups: The THP group in the target compound improves stability during synthesis compared to unprotected NH-pyrazoles (e.g., ).

Iodo vs. CF₃/Other Substituents :

- The iodine atom in the target compound enables cross-coupling reactions (e.g., Suzuki, Heck), whereas trifluoromethyl (CF₃) in provides electron-withdrawing effects, improving oxidative stability .

Ester vs. Aldehyde Functionality :

- The ethyl ester in the target compound offers hydrolytic versatility, whereas the aldehyde in is more reactive but prone to oxidation .

Vorbereitungsmethoden

Protection of Pyrazole Nitrogen with Tetrahydropyranyl Group

The initial step involves protection of the pyrazole nitrogen (N-1) with a tetrahydropyranyl (THP) group to enhance stability and direct subsequent functionalization.

-

- A suspension of 1H-pyrazole-4-carboxylic acid is treated with 3,4-dihydro-2H-pyran (DHP) in the presence of para-toluenesulfonic acid as a catalyst.

- The reaction is performed in a solvent mixture of ethyl acetate and N,N-dimethylformamide (DMF) at room temperature (around 20 °C) for 3 to 20 hours.

- The reaction mixture turns yellow and eventually darkens, indicating progression.

- Upon completion, the mixture is neutralized with saturated aqueous sodium carbonate, extracted with ethyl acetate, acidified to pH ~3, and the protected pyrazole precipitates out.

- The product is filtered and dried under vacuum to yield the 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid as a white solid with yields typically around 70-90%.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Catalyst | Para-toluenesulfonic acid | 0.1 eq | Acid catalyst for protection |

| Solvent | Ethyl acetate / DMF (50/5 mL) | - | Mixed solvent system |

| Temperature | 20 °C | - | Room temperature |

| Reaction time | 3 to 20 hours | - | Longer times increase yield |

| Isolation | Acidification and filtration | - | White solid obtained |

| Yield | 70-90% | - | High efficiency |

Esterification to Form Ethyl Ester

Following protection, the carboxylic acid group is esterified to form the ethyl ester.

-

- The THP-protected pyrazole carboxylic acid is reacted with ethanol under acidic conditions or using coupling reagents to form the ethyl ester.

- Alternatively, direct esterification may be performed using ethyl chloroformate or via Fischer esterification with catalytic acid.

Note: Specific conditions for this step on this compound are less explicitly detailed in the literature but follow standard esterification protocols for pyrazole carboxylic acids.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. N-1 Protection with THP | 3,4-Dihydro-2H-pyran, p-TsOH, EtOAc/DMF, 20 °C, 3-20 h | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid | 70-90 | Acid-catalyzed protection |

| 2. Esterification | Ethanol, acid catalyst or coupling reagent | Ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate | ~80* | Standard esterification procedures |

| 3. Iodination at C-3 | NIS or ICl, inert solvent, controlled temp | Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate | High | Electrophilic iodination, regioselective |

*Yield for esterification is estimated based on typical analogous reactions, as direct data is limited.

Research Findings and Notes

- The tetrahydropyranyl group serves as an effective protecting group for the pyrazole nitrogen, facilitating selective functionalization at the 3-position without interference from N-H acidity or nucleophilicity.

- Electrophilic iodination is a well-established method for introducing iodine substituents into heterocycles like pyrazoles, with regioselectivity enhanced by the N-protection.

- The ethyl ester functionality is stable under the iodination conditions and can be introduced either before or after iodination depending on synthetic convenience.

- Analytical characterization (NMR, LCMS) confirms the structure and purity of intermediates and final product.

- The preparation methods are scalable and suitable for research and potential pharmaceutical intermediate synthesis.

Q & A

Q. What are the common synthetic routes for ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step functionalization of pyrazole precursors. For example:

- Step 1 : Introduce the tetrahydro-2H-pyran (THP) protecting group via reaction with dihydropyran under acidic conditions to stabilize the pyrazole nitrogen during subsequent reactions.

- Step 2 : Iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .

- Step 3 : Esterification or carboxylation at the 4-position using ethyl chloroformate in the presence of a base (e.g., triethylamine).

Key intermediates like ethyl 5-azido-1H-pyrazole-4-carboxylate () or triazenylpyrazole derivatives () are often used, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective modifications .

Q. How is the compound characterized using spectroscopic methods?

- NMR : The THP group shows characteristic signals: δ ~1.5–1.7 ppm (quintet, CH₂), 3.4–4.0 ppm (m, OCH₂). The pyrazole proton (C5-H) resonates at δ 8.2–8.6 ppm, while the iodo substituent deshields adjacent carbons (C3: δ ~95–100 ppm in ¹³C NMR) .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₁₁H₁₄IN₂O₃: ~365.01). Fragmentation patterns often include loss of the THP group (Δm/z = 84) .

- IR : Strong carbonyl stretches (~1700 cm⁻¹ for the ester) and absence of azide peaks (~2100 cm⁻¹) confirm successful functionalization .

Q. What purification techniques are effective for this compound?

- Flash chromatography on silica gel with gradients of dichloromethane/methanol (0–10% MeOH) effectively removes unreacted iodinating agents or protecting group byproducts .

- Recrystallization from ethyl acetate/hexane mixtures improves purity, particularly for crystalline intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodo substituent?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the iodine atom, which activates the pyrazole ring for nucleophilic aromatic substitution. The C3-I bond dissociation energy (~50 kcal/mol) and electrostatic potential maps help identify reactive sites for cross-coupling (e.g., Suzuki-Miyaura) .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

- Protecting group strategy : The THP group at N1 directs electrophilic substitution to C3/C5 positions. Steric hindrance from the THP ring favors iodination at C3 over C5 .

- Metal catalysis : Palladium-mediated C-H activation selectively functionalizes the 4-carboxylate-adjacent position. For example, Pd(OAc)₂ with ligands (XPhos) enables Suzuki couplings at C5 .

Q. How does the THP protecting group influence stability during reactions?

- Acid sensitivity : The THP group is stable under neutral/weakly basic conditions but cleaves rapidly in acidic media (e.g., HCl/THF, 1h, rt). This allows selective deprotection without disrupting the ester or iodo groups .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions like amide couplings .

Q. How are crystallographic techniques applied to resolve structural ambiguities?

- Single-crystal X-ray diffraction (SHELX suite) confirms the THP chair conformation and iodine positioning. ORTEP-3 visualizes thermal ellipsoids, critical for distinguishing disorder in the pyran ring .

- Data refinement : Anisotropic displacement parameters (ADPs) for iodine (high electron density) require careful scaling to avoid overfitting .

Data Contradictions and Resolution

- Iodination efficiency : Some protocols report incomplete iodination at C3 due to competing C5 substitution. Using NIS in DMF at 0°C improves regioselectivity (>90% C3 product) .

- THP deprotection : Conflicting reports on cleavage conditions (HCl vs. TsOH) suggest solvent-dependent kinetics. Methanol/TsOH (5 mol%) at 50°C minimizes ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.